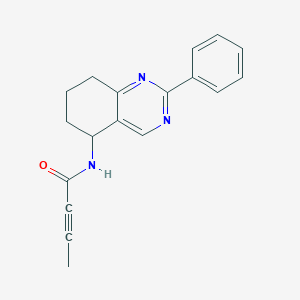![molecular formula C17H26O4S B5970701 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)
8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid, also known as CTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the family of thiazolidinedione derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In
科学的研究の応用
8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties, which have been demonstrated in vitro and in vivo. 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of NF-κB, a key regulator of the inflammatory response.
Another area of research is the anti-cancer properties of 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid. Several studies have shown that 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. Additionally, 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
Finally, 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been studied for its potential anti-diabetic properties. 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the production of pro-inflammatory cytokines in animal models of diabetes. These findings suggest that 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid may be a promising therapeutic agent for the treatment of type 2 diabetes.
作用機序
The exact mechanism of action of 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is a key regulator of the inflammatory response. 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been shown to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB.
Another proposed mechanism is the activation of the AMPK pathway, which is a key regulator of energy metabolism. 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of NF-κB, and induce apoptosis in cancer cells. In vivo studies have shown that 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid can reduce tumor growth, improve insulin sensitivity, and decrease blood glucose levels.
実験室実験の利点と制限
One advantage of using 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid in lab experiments is its relatively high yield and purity. Additionally, 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid has been extensively studied, and there is a large body of literature on its properties and potential therapeutic applications. However, one limitation is that 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid is a synthetic compound, and its effects may not fully reflect the effects of natural compounds. Additionally, the exact mechanism of action of 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the exact mechanism of action of 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid, which may lead to the development of more targeted therapies. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid in animal models and humans.
Conclusion:
In conclusion, 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action is not fully understood. While there are advantages and limitations to using 8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid in lab experiments, there are several future directions for research that may lead to the development of more targeted and effective therapies.
合成法
8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid can be synthesized using a multistep process that involves the condensation of 2-thiophenecarboxaldehyde with 6-bromohexanoic acid, followed by a series of reactions that lead to the formation of the final product. The yield of this synthesis method is relatively high, and the purity of the compound can be improved through recrystallization.
特性
IUPAC Name |
8-[5-(4-carboxybutyl)thiophen-2-yl]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4S/c18-16(19)10-5-3-1-2-4-8-14-12-13-15(22-14)9-6-7-11-17(20)21/h12-13H,1-11H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQUDBHEKLHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCCCC(=O)O)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)
![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)
![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)